(R)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride
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Overview
Description
®-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride is a chiral amino acid derivative with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride typically involves the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields . The reaction proceeds at room temperature, making it a convenient and efficient process.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes, scaled up to accommodate larger quantities. The use of methanol and trimethylchlorosilane remains prevalent due to the simplicity and efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides under basic conditions.
Major Products
Oxidation: Disulfides are the major products.
Reduction: Thiols are regenerated from disulfides.
Substitution: Various substituted amino acids and thiol derivatives are formed.
Scientific Research Applications
®-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Serves as a precursor in the biosynthesis of proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride involves its interaction with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This compound can also act as a reducing agent, influencing redox reactions within cells.
Comparison with Similar Compounds
Similar Compounds
Cysteine: Another amino acid with a thiol group, but without the methyl substitution.
Methionine: Contains a thioether group instead of a thiol group.
Homocysteine: Similar structure but with an additional methylene group.
Uniqueness
®-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride is unique due to its chiral nature and the presence of both an amino and a thiol group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2R)-2-amino-2-methyl-3-sulfanylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S.ClH/c1-4(5,2-8)3(6)7;/h8H,2,5H2,1H3,(H,6,7);1H/t4-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGCVRLGTQSVGF-WCCKRBBISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CS)(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586594 |
Source
|
Record name | 2-Methyl-L-cysteine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148766-37-4 |
Source
|
Record name | 2-Methyl-L-cysteine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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